![molecular formula C12H19NO7 B609247 m-PEG3-NHS ester CAS No. 876746-59-7](/img/structure/B609247.png)
m-PEG3-NHS ester
Overview
Description
M-PEG3-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The m-PEG3-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .Chemical Reactions Analysis
M-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .Scientific Research Applications
Protein Labeling
m-PEG3-NHS ester is commonly used in protein labeling. The NHS ester can be used to label the primary amines (-NH2) of proteins . This allows for the visualization and tracking of proteins in various research applications.
Oligonucleotide Modification
Amine-modified oligonucleotides can also be labeled using m-PEG3-NHS ester . This is particularly useful in the study of nucleic acid-protein interactions and other related fields.
Increasing Solubility
The hydrophilic PEG spacer in m-PEG3-NHS ester increases solubility in aqueous media . This property is beneficial in various biochemical and pharmaceutical applications where solubility can be a limiting factor.
Drug Delivery
m-PEG3-NHS ester can be used to modify drug compounds . The modification can improve the drug’s solubility, stability, and reduce its immunogenicity, thereby enhancing its therapeutic efficacy.
Surface Modification
m-PEG3-NHS ester can be used to modify amine surfaces . This can be used in various applications such as creating non-fouling surfaces, which are resistant to protein adsorption and cell adhesion.
Protection from Proteolysis
PEGylation of proteins using m-PEG3-NHS ester can protect them from proteolytic digestion . This is particularly useful in therapeutic applications where the stability of the protein is crucial.
Reducing Immunogenicity
m-PEG3-NHS ester can be used to reduce the immunogenicity of proteins and peptides . By masking the protein or peptide, it can prevent an immune response, which is beneficial in therapeutic applications.
Improving Stability
m-PEG3-NHS ester can be used to improve the stability of proteins, immunogens, and probes . This is particularly important in research and therapeutic applications where maintaining the integrity of these molecules is crucial.
Mechanism of Action
Target of Action
m-PEG3-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the compound can be used to label the primary amines (-NH2) of these targets .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group reacts with the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This interaction results in the formation of a covalent bond, enabling the connection of the biomolecule with a thiol .
Biochemical Pathways
m-PEG3-NHS ester exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system of cells, which removes misfolded or damaged proteins that could disrupt normal cellular functions.
Pharmacokinetics
The hydrophilic PEG spacer in m-PEG3-NHS ester increases its solubility in aqueous media . This property is crucial for its bioavailability as it allows the compound to be more readily absorbed and distributed within the body.
Result of Action
The primary result of m-PEG3-NHS ester’s action is the selective degradation of target proteins . By labeling the target proteins and leading to their degradation, m-PEG3-NHS ester can influence various cellular processes depending on the function of the degraded proteins.
Action Environment
The action, efficacy, and stability of m-PEG3-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester group . Moreover, the compound’s hydrophilic nature, conferred by the PEG spacer, can influence its behavior in different biological environments
Future Directions
The m-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This suggests that m-PEG3-NHS ester and similar compounds could have significant potential in future drug development and therapeutic applications.
Relevant Papers The relevant papers retrieved do not provide additional information on m-PEG3-NHS ester beyond what has been summarized above .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-17-6-7-19-9-8-18-5-4-12(16)20-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOYHPJUNAABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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